molecular formula C37H63NO9 B1245822 Pavoninin-4 CAS No. 94359-66-7

Pavoninin-4

Cat. No. B1245822
CAS RN: 94359-66-7
M. Wt: 665.9 g/mol
InChI Key: WXOGDJTTZMLWNJ-HMSUEKJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pavoninin-4 is a natural product found in Pardachirus pavoninus with data available.

Scientific Research Applications

Shark-Repelling Properties

Pavoninin-4, along with other pavoninins, has been identified as a key component in the defense secretion of the sole Pardachirus pavoninus. These compounds have shown notable repellent activity against sharks. Pavoninins, including pavoninin-4, are ichthyotoxic and hemolytic steroid aminoglycosides. Their role in providing predator-repelling properties to the sole is significant, suggesting potential applications in shark-repellent technologies (Tachibana et al., 1984); (Tachibana et al., 1985).

Synthesis and Chemical Studies

The first synthesis of pavoninin-4 was achieved in a 12-step process with a 21% overall yield from diosgenin. This synthesis involved key reactions like an efficient synthesis of the C-15α hydroxyl steroid and a stereospecific glycosylation of a hindered C-15α alcohol using glycosyl fluoride as a glycosyl donor. Such syntheses contribute to the understanding of the compound's structure and potential for replication in laboratory settings (Williams et al., 2005); (Williams & Gong, 2007).

Membrane Perturbation Studies

Pavoninin-1, a similar compound to pavoninin-4, and its analogues were synthesized to study their effects on phosphatidylcholine liposomal membrane. This research is crucial for understanding the mechanism of action of these compounds at a cellular level, potentially leading to insights into their shark-repelling properties (Ohnishi & Tachibana, 1997).

properties

CAS RN

94359-66-7

Product Name

Pavoninin-4

Molecular Formula

C37H63NO9

Molecular Weight

665.9 g/mol

IUPAC Name

[(2R,6R)-6-[(3R,5S,8R,9S,10S,13R,14S,15S,17R)-15-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate

InChI

InChI=1S/C37H63NO9/c1-20(19-45-23(4)41)8-7-9-21(2)28-17-29(46-35-32(38-22(3)40)34(44)33(43)30(18-39)47-35)31-26-11-10-24-16-25(42)12-14-36(24,5)27(26)13-15-37(28,31)6/h20-21,24-35,39,42-44H,7-19H2,1-6H3,(H,38,40)/t20-,21-,24+,25-,26-,27+,28-,29+,30-,31-,32-,33-,34-,35-,36+,37-/m1/s1

InChI Key

WXOGDJTTZMLWNJ-HMSUEKJRSA-N

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)COC(=O)C

SMILES

CC(CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)COC(=O)C

Canonical SMILES

CC(CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)COC(=O)C

synonyms

pavoninin-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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